molecular formula C13H19NO4 B2355783 Tert-butyl 5-amino-2,3-dimethoxybenzoate CAS No. 2248272-92-4

Tert-butyl 5-amino-2,3-dimethoxybenzoate

Cat. No.: B2355783
CAS No.: 2248272-92-4
M. Wt: 253.298
InChI Key: IQSOSCZQSLJYKO-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2,3-dimethoxybenzoate is an organic compound that features a tert-butyl ester group, an amino group, and two methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2,3-dimethoxybenzoate typically involves the esterification of 5-amino-2,3-dimethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2,3-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Tert-butyl 5-amino-2,3-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 5-amino-2,3-dimethoxybenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminobenzoate
  • Tert-butyl 4-aminobenzoate
  • Tert-butyl 2,3-dimethoxybenzoate

Uniqueness

Tert-butyl 5-amino-2,3-dimethoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both amino and methoxy groups on the benzoate core provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

tert-butyl 5-amino-2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)9-6-8(14)7-10(16-4)11(9)17-5/h6-7H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSOSCZQSLJYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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